Bicyclo[3.2.0]hepta-2,6-diene is a unique bicyclic compound characterized by its distinct molecular structure and reactivity. It belongs to a class of compounds known for their interesting chemical properties and potential applications in organic synthesis and materials science. This compound is classified under bicyclic alkenes, which are known for their strained ring systems that often lead to unique reactivity patterns.
Bicyclo[3.2.0]hepta-2,6-diene can be synthesized through various methods, including thermal rearrangements and cycloaddition reactions. Its classification falls within the broader category of bicyclic hydrocarbons, specifically those with a diene functional group, which contains two double bonds.
The synthesis of bicyclo[3.2.0]hepta-2,6-diene can be achieved through several methods:
In the thermal rearrangement process, specific conditions such as temperature and reaction time are crucial for optimizing yield and selectivity. For example, irradiation of certain diene precursors under controlled conditions can lead to significant isomerization, allowing for the formation of bicyclo[3.2.0]hepta-2,6-diene derivatives .
Bicyclo[3.2.0]hepta-2,6-diene features a unique arrangement of carbon atoms in a bicyclic framework with two double bonds located at positions 2 and 6. The compound has a molecular formula of and exhibits significant steric strain due to its bridged structure.
The compound's structural data can be summarized as follows:
Bicyclo[3.2.0]hepta-2,6-diene participates in various chemical reactions due to its reactive double bonds:
The reactivity of bicyclo[3.2.0]hepta-2,6-diene is influenced by its strained structure, which lowers the activation energy for many reactions compared to less strained systems.
The mechanism of action for reactions involving bicyclo[3.2.0]hepta-2,6-diene typically involves:
Kinetic studies indicate that the activation energies for reactions involving this compound are significantly lower than those for non-strained systems, facilitating faster reaction rates .
Bicyclo[3.2.0]hepta-2,6-diene is characterized by:
The chemical properties include:
Relevant data from spectroscopic studies (NMR and IR) provide insights into its functional groups and confirm its structural characteristics .
Bicyclo[3.2.0]hepta-2,6-diene has several applications in scientific research:
Bicyclo[3.2.0]hepta-2,6-diene (CAS #: 2422-86-8) is a strained bicyclic hydrocarbon with molecular formula C7H8 and molecular weight 92.14 g/mol. This compound features two fused rings and conjugated diene bonds, making it a model system for studying strain energy, ring strain effects, and thermal rearrangements in organic chemistry. Its structure bridges theoretical interest and practical applications in synthesizing complex organic frameworks [2] [4].
Systematic Nomenclature:The IUPAC name "bicyclo[3.2.0]hepta-2,6-diene" deciphers as follows:
Structural Features:
PZWQRDVVVKIYLX-UHFFFAOYSA-N [2].  Classification:
Table 1: Core Structural Identifiers
| Property | Value | Source | 
|---|---|---|
| CAS Registry Number | 2422-86-8 | [2] | 
| Molecular Formula | C7H8 | [1] [2] | 
| IUPAC InChI | InChI=1S/C7H8/c1-2-6-4-5-7(6)3-1/h1-2,4-7H,3H2 | [2] | 
| Exact Mass | 92.0626 g/mol | [4] | 
Early Synthesis and Characterization:First synthesized in the mid-20th century, this compound gained prominence as a test case for strain theories. Key milestones include:
Reaction Chemistry Milestones:
CAS No.:
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7